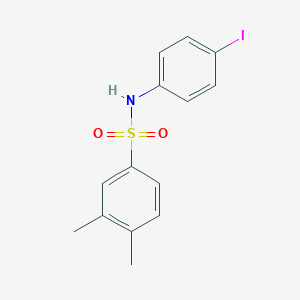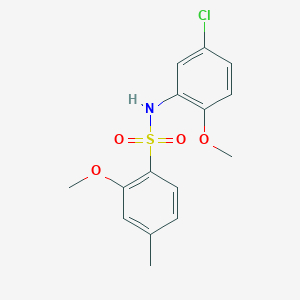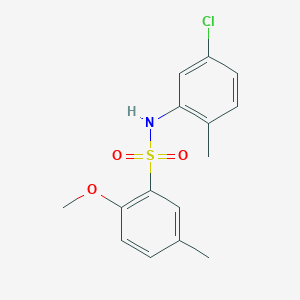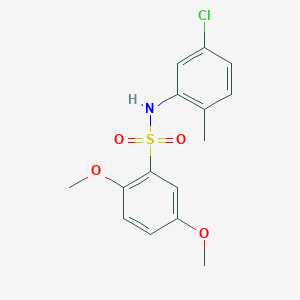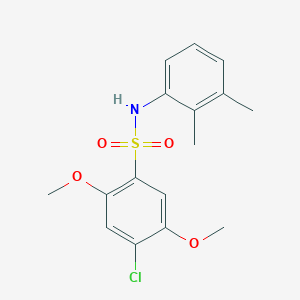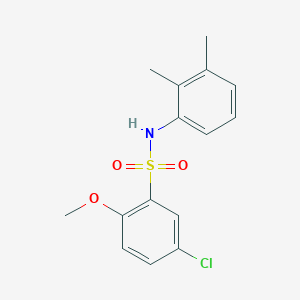
5-chloro-2-methoxy-N-(2-methoxyphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-methoxy-N-(2-methoxyphenyl)benzenesulfonamide, also known as CMMS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound belongs to the class of sulfonamides, which are widely used in the pharmaceutical industry for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-methoxy-N-(2-methoxyphenyl)benzenesulfonamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that are involved in cell proliferation and inflammation. 5-chloro-2-methoxy-N-(2-methoxyphenyl)benzenesulfonamide has been shown to inhibit the activity of COX-2, an enzyme that plays a crucial role in the inflammatory response.
Biochemical and Physiological Effects:
5-chloro-2-methoxy-N-(2-methoxyphenyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. 5-chloro-2-methoxy-N-(2-methoxyphenyl)benzenesulfonamide has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 5-chloro-2-methoxy-N-(2-methoxyphenyl)benzenesulfonamide in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. This makes it a valuable tool for studying the mechanisms of cancer development and progression. However, one of the limitations of using 5-chloro-2-methoxy-N-(2-methoxyphenyl)benzenesulfonamide is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-chloro-2-methoxy-N-(2-methoxyphenyl)benzenesulfonamide. One potential avenue of research is to investigate its potential as a therapeutic agent for the treatment of cancer. Another area of research is to study its mechanism of action in more detail, which could lead to the development of more effective cancer therapies. Additionally, researchers could explore the potential of 5-chloro-2-methoxy-N-(2-methoxyphenyl)benzenesulfonamide as an anti-inflammatory agent for the treatment of inflammatory diseases.
Métodos De Síntesis
The synthesis of 5-chloro-2-methoxy-N-(2-methoxyphenyl)benzenesulfonamide involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 2-methoxyaniline in the presence of a base. The resulting product is then treated with methanol to obtain the final compound, 5-chloro-2-methoxy-N-(2-methoxyphenyl)benzenesulfonamide.
Aplicaciones Científicas De Investigación
5-chloro-2-methoxy-N-(2-methoxyphenyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. Several studies have demonstrated that 5-chloro-2-methoxy-N-(2-methoxyphenyl)benzenesulfonamide can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
Propiedades
Fórmula molecular |
C14H14ClNO4S |
|---|---|
Peso molecular |
327.8 g/mol |
Nombre IUPAC |
5-chloro-2-methoxy-N-(2-methoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO4S/c1-19-12-6-4-3-5-11(12)16-21(17,18)14-9-10(15)7-8-13(14)20-2/h3-9,16H,1-2H3 |
Clave InChI |
APQAZYHTLRCCQQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=CC=C2OC |
SMILES canónico |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




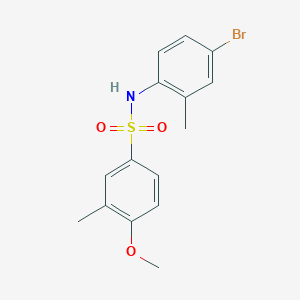
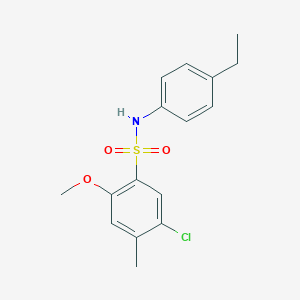

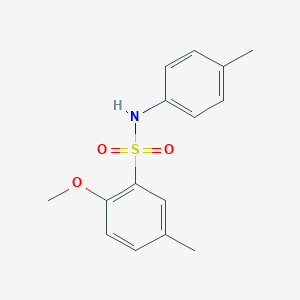
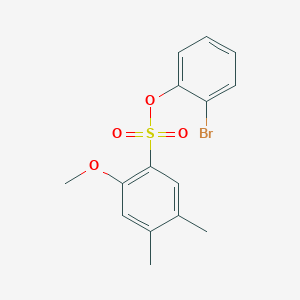
![4-fluoro-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B229104.png)
